
2-Phenylcyclopropanecarboxylic acid
Overview
Description
2-Phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropane ring substituted with a phenyl group and a carboxylic acid group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenylcyclopropanecarboxylic acid involves the cyclopropanation of styrene with ethyl diazoacetate in the presence of a catalyst such as copper chromite spinel nanoparticles. The resulting ester is then hydrolyzed to yield the desired acid . Another method involves the reaction of cinnamic acid derivatives with diazomethane, followed by hydrolysis .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process often involves the use of safer and more environmentally friendly reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Key Intermediate in Pharmaceutical Production
2-Phenylcyclopropanecarboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the production of tranylcypromine sulfate, an active ingredient used to treat depression and anxiety disorders. The synthesis method often involves catalytic systems utilizing copper chromite spinel nanoparticles and basic ionic liquids, which enhance the efficiency of the reaction process.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Carbenoid Cyclopropanation : This method employs chiral catalysts to achieve high selectivity in product formation.
- Direct Functionalization : Involves introducing functional groups into the cyclopropane structure to enhance reactivity.
Biological Activities
Potential Pharmacological Properties
Research indicates that derivatives of this compound may exhibit significant biological activities. Preliminary studies suggest interactions with serotonin receptors, indicating potential applications in developing drugs for mood disorders and other neurological conditions. Additionally, some derivatives have shown anti-inflammatory and analgesic properties, although further studies are needed to confirm these effects.
Case Study: Interaction with Serotonin Receptors
A study investigating the binding affinity of this compound to serotonin receptors revealed promising results. The compound demonstrated a moderate affinity for these receptors, suggesting its potential role in modulating neurotransmitter activity. This finding opens avenues for exploring its use in therapeutic applications targeting mood regulation.
This compound shares structural similarities with other cyclopropane derivatives, which can influence their reactivity and biological properties. Below is a table comparing similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Cyclopropane | Contains a phenyl group and carboxylic acid |
1,1-Diphenylcyclopropane | Cyclopropane | Two phenyl groups; increased steric hindrance |
3-Methylphenylcyclopropanecarboxylic acid | Cyclopropane | Methyl substitution; alters reactivity |
Mechanism of Action
The mechanism of action of 2-Phenylcyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes. For example, in the synthesis of tranylcypromine, it acts as a precursor that undergoes further chemical transformations. The cyclopropane ring’s strain and reactivity play a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
- 1-Phenylcyclopropanecarboxylic acid
- Cyclopropane-1,1-dicarboxylic acid
- trans-2-Phenylcyclopropane-1-carboxylic acid
Comparison: 2-Phenylcyclopropanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. Its phenyl group enhances its aromaticity and potential for electrophilic substitution, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Phenylcyclopropanecarboxylic acid (PCA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cyclopropane ring substituted with a phenyl group and a carboxylic acid functional group. The compound can exist in different stereoisomeric forms, which can influence its biological activity.
Biological Activities
1. Enzyme Inhibition:
Recent studies have highlighted the potential of PCA as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. Inhibition of OASS can lead to the shutdown of cysteine biosynthesis, which has implications for antibiotic resistance in bacteria such as Salmonella. The structure-activity relationship (SAR) studies indicate that modifications to the PCA structure can enhance its inhibitory potency against different isoforms of OASS, particularly OASS-A and OASS-B .
2. Antimicrobial Properties:
PCA has shown promise as an antimicrobial agent. Research indicates that derivatives of PCA can enhance the efficacy of existing antibiotics by targeting bacterial resistance mechanisms. For instance, knock-out strains of bacteria lacking OASS showed increased susceptibility to antibiotics, suggesting that PCA derivatives could serve as adjuvants in antimicrobial therapy .
3. Cytotoxicity:
Studies have also explored the cytotoxic effects of PCA on various cancer cell lines. The compound exhibits selective cytotoxicity, potentially due to its ability to interfere with metabolic pathways associated with cell proliferation. This selectivity makes PCA a candidate for further investigation in cancer therapeutics .
Structure-Activity Relationship (SAR)
The efficacy of PCA as an inhibitor is closely linked to its structural features. The following table summarizes key findings from SAR studies:
Structural Modification | Effect on Activity | Remarks |
---|---|---|
Addition of halogen atoms | Increased binding affinity | Enhances interaction with active site |
Alteration of carboxylic group | Modulation of solubility and bioavailability | Affects pharmacokinetic properties |
Variation in phenyl substituents | Changes in selectivity towards isoforms | Impacts overall inhibitory potency |
These findings suggest that careful modification of PCA's structure can lead to compounds with improved biological activity.
Case Studies
Case Study 1: Inhibition of OASS
A study conducted by Magalhães et al. (2019) refined the understanding of PCA's inhibition mechanism on OASS isoforms. The research demonstrated that specific substitutions on the phenyl ring significantly enhanced inhibitory potency against OASS-A compared to OASS-B. This differential inhibition could be leveraged to develop selective inhibitors for therapeutic applications .
Case Study 2: Antimicrobial Synergy
Another investigation found that PCA derivatives could act synergistically with traditional antibiotics against resistant strains of Escherichia coli. The derivatives were shown to disrupt cysteine synthesis, thereby increasing the effectiveness of antibiotics that target cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-phenylcyclopropanecarboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A standard synthesis involves refluxing ethyl 2-phenylcyclopropanecarboxylate with sodium hydroxide in ethanol/water, followed by acidification with HCl to yield a mixture of cis and trans isomers (3:1 ratio). Optimization includes controlling reaction time (e.g., 9 hours for complete hydrolysis) and recrystallization from hot water to isolate the trans isomer . Adjusting solvent polarity and temperature during recrystallization can improve isomer purity.
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer : The trans isomer exhibits greater structural rigidity and bioavailability compared to the cis isomer due to reduced steric hindrance. For example, trans-2-phenylcyclopropanecarboxylic acid derivatives have shown enhanced binding to enzymes like histone deacetylases (HDACs) in drug discovery studies . Stereochemical analysis via X-ray crystallography or chiral HPLC is critical for correlating structure-activity relationships .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm), with coupling constants (J) indicating cis/trans configurations.
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 162.19 (C10H10O2) and fragmentation patterns validate the structure .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for HDAC inhibitors and antiviral agents. For instance, its cyclopropane ring stabilizes transition states in enzyme-substrate interactions, enabling rational drug design. Derivatives like (Z)- and (E)-methylenecyclopropane nucleosides have demonstrated activity against herpesviruses .
Advanced Research Questions
Q. What methodologies are effective in separating cis and trans isomers of this compound?
- Methodological Answer :
- Recrystallization : Trans isomers preferentially crystallize from hot water due to higher lattice stability, while cis isomers remain in solution .
- Chiral Chromatography : Use of cellulose-based columns with hexane/isopropanol mobile phases achieves baseline separation.
- Derivatization : Esterification with chiral alcohols (e.g., menthol) followed by enzymatic resolution improves enantiomeric excess .
Q. How do cyclopropyl carbanions derived from this compound esters behave in nucleophilic reactions?
- Methodological Answer : The carbanions exhibit configurational stability under low temperatures (-78°C), enabling stereoselective alkylation. For example, reacting the ester with LDA (lithium diisopropylamide) generates a carbanion that retains stereochemistry when quenched with electrophiles like methyl iodide . Kinetic studies using <sup>13</sup>C NMR reveal inversion barriers >20 kcal/mol, favoring retention of configuration .
Q. What computational models predict the reactivity of this compound in cyclopropane ring-opening reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict ring strain (~27 kcal/mol) and transition states for acid-catalyzed ring opening.
- Molecular Dynamics : Simulations of solvated systems show that polar solvents stabilize zwitterionic intermediates, accelerating ring cleavage .
Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?
- Methodological Answer : Key challenges include:
- Catalyst Design : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Noyori-type) are required for high enantioselectivity.
- Isomer Interconversion : Thermal or photochemical racemization necessitates low-temperature protocols .
Properties
IUPAC Name |
2-phenylcyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901142 | |
Record name | NoName_213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-38-1, 939-89-9 | |
Record name | 2-Phenylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5685-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5685-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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